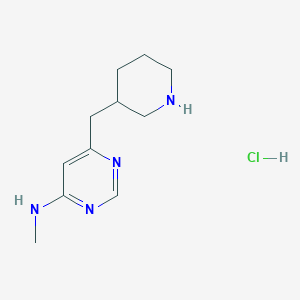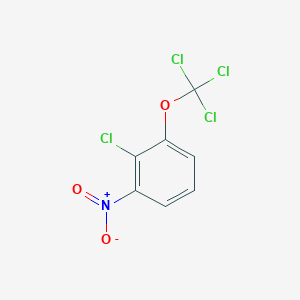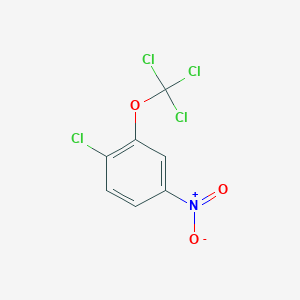
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride (MPP-HCl) is an organic compound of the piperidine class. It is a white, crystalline powder that is soluble in water. MPP-HCl has a variety of applications in the scientific research field, such as in biochemical and physiological experiments.
Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
A study by Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, highlighting their antibacterial activity. This research indicates the potential application of methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Reaction with Amines
Yakubkene and Vainilavichyus (1998) studied the reaction of methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride with various amines. Their findings contribute to understanding the compound's reactivity and potential applications in chemical synthesis (Yakubkene & Vainilavichyus, 1998).
Antineoplastic Applications
A study by Gong et al. (2010) on flumatinib, a compound structurally similar to methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride, revealed insights into its metabolism in chronic myelogenous leukemia patients. This research suggests potential applications of methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride in antineoplastic therapies (Gong, Chen, Deng, & Zhong, 2010).
Antitumor Activity
Aldobaev, Mikhina, and Present (2021) evaluated the antitumor activity of 4-aminopiperidine derivatives on transplantable mouse tumors. This study highlights the therapeutic potential of compounds like methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride in cancer treatment (Aldobaev, Mikhina, & Present, 2021).
Antifungal Activity
Research by Wang et al. (2018) on pyrimidine derivatives with antifungal properties highlights the potential of methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride in developing antifungal agents (Wang, Gao, Zhang, Liu, & Jiang, 2018).
Sigma-1 Receptor Antagonists
Lan et al. (2014) synthesized pyrimidine-based sigma-1 receptor antagonists, suggesting the potential of methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride in developing treatments for neuropathic pain (Lan, Chen, Cao, Zhang, Wang, Xu, Qiu, Zhang, Liu, & Liu, 2014).
Synthesis of Deoxycytidine Kinase Inhibitors
Zhang et al. (2009) described the synthesis of a key intermediate for potent deoxycytidine kinase inhibitors. This research may guide the use of methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride in similar applications (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
properties
IUPAC Name |
N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.ClH/c1-12-11-6-10(14-8-15-11)5-9-3-2-4-13-7-9;/h6,8-9,13H,2-5,7H2,1H3,(H,12,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZLYSSPBMEVBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)CC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene](/img/structure/B1402249.png)





![4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene](/img/structure/B1402257.png)




![2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene](/img/structure/B1402269.png)
![1-Bromo-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1402270.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)